molecular formula C9H10N2O3S B2538248 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide CAS No. 1090885-01-0

2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide

Cat. No. B2538248
CAS RN: 1090885-01-0
M. Wt: 226.25
InChI Key: KKWOKIJYLMPNMW-UHFFFAOYSA-N
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Description

2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide is a compound that falls within the broader class of sulfonamides, which are known for their wide range of pharmacological activities. These activities include antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain effects. The sulfonamide group is characterized by the general formula R-SO2NHR', where the functional group can be attached to various structures such as aromatic or heterocyclic moieties .

Synthesis Analysis

The synthesis of sulfonamide compounds often involves the creation of a core structure followed by the addition of the sulfonamide group. For instance, the synthesis of sulfamoyl-4-oxoquinoline-3-carboxamides, which are structurally related to this compound, has been described for the purpose of correcting defective gating of the DeltaF508-cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. In this process, compounds with submicromolar potency were obtained, highlighting the effectiveness of the synthetic approach .

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is crucial for their biological activity. The presence of the sulfonamide group is essential for the desired pharmacological effects. For example, the compound 2-Methoxy-5-{4-oxo-2-((E)-2-(4-sulfamoylphenyl)ethenyl-3,4-dihydroquinazolin-3-yl)benzene-1-sulfonamide was synthesized and its structure confirmed using various spectroscopic methods, including IR, 1H-NMR, 13C-NMR, and mass spectral data . This highlights the importance of detailed structural analysis in the development of sulfonamide-based drugs.

Chemical Reactions Analysis

Sulfonamide compounds can undergo various chemical reactions, which are often utilized during their synthesis or to modify their properties. For example, the synthesis of tetrahydroisoquinoline-based sulfonamide hydroxamates involved reactions that led to potent matrix metalloproteinase (MMP) inhibitors. The chemical reactions were tailored to achieve selectivity for different MMP isozymes by varying substituents on the core structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds, such as solubility, stability, and reactivity, are influenced by their molecular structure. These properties are critical for the drug's bioavailability and efficacy. While the specific properties of this compound are not detailed in the provided papers, the general principles of sulfonamide chemistry suggest that such compounds would need to be carefully analyzed to ensure optimal pharmacokinetic and pharmacodynamic profiles .

Scientific Research Applications

Anticancer Activity

One of the primary research applications of 2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide derivatives involves their potential in anticancer therapy. For instance, novel quinoline derivatives bearing sulfonamide have been synthesized and found to exhibit significant cytotoxic activity against the MCF7 human breast cancer cell line. Some of these compounds displayed comparable or even superior activity to the reference drug doxorubicin, indicating their potential as effective anticancer agents (Ahmed, Badahdah, & Qassar, 2017).

Antioxidant and Fluorescent Properties

In addition to anticancer activities, the derivatives of this compound have also been investigated for their antioxidant properties. A study described the synthesis of 1,4-benzoquinone-linked N-formyl amides/sulfonamides/carbamates using oxone, which exhibited noteworthy antioxidant activity and fluorescent properties (Ramya et al., 2017).

Oxidative Stress Induction in Cancer Cells

These compounds have also been studied for their ability to induce oxidative stress and glutathione depletion in various cancer cells, such as HT168 melanoma and K562 leukemia cells. Certain sulfonamides in this category showed significant cytotoxic effects with low EC50 values on K562 cells, highlighting their potential as oxidative stress-inducing anticancer agents (Madácsi et al., 2013).

Synthesis and Structural Study

In the realm of chemistry, there is significant interest in the synthesis and structural analysis of these compounds. For example, a study focused on the synthesis and detailed analysis of molecular and crystal structures of N-acetyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide, revealing insights into intra- and intermolecular weak interactions (Bougheloum et al., 2013).

Tubulin Polymerization Inhibition and Anti-Cancer Activity

Further expanding their potential in cancer therapy, novel quinoline sulfonamide derivatives have been synthesized and evaluated for their ability to inhibit tubulin polymerization, a crucial process in cell division. Some derivatives exhibited strong inhibitory effects on the proliferation of specific cancer cell lines, indicating their applicability as tubulin polymerization inhibitors with anti-cancer activity (Ma & Gong, 2022).

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3S/c10-15(13,14)7-2-3-8-6(5-7)1-4-9(12)11-8/h2-3,5H,1,4H2,(H,11,12)(H2,10,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWOKIJYLMPNMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1090885-01-0
Record name 2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide
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